3-Methylisoindolin-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

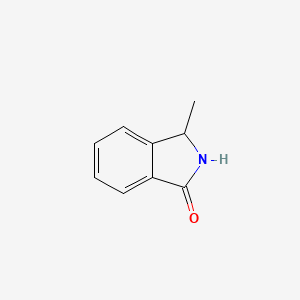

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)9(11)10-6/h2-6H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPWIDIVQOFLQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6091-76-5 | |

| Record name | 3-Methyl-1-isoindolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-1-ISOINDOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILR0Q9KB5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylisoindolin-1-one and its Isomer, 3-Methyleneisoindolin-1-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold is a privileged heterocyclic motif prominently featured in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives have garnered substantial interest in medicinal chemistry, demonstrating therapeutic potential across various domains including oncology, neuroscience, and infectious diseases.[3][4] This guide provides a detailed technical overview of two closely related isomers: 3-Methylisoindolin-1-one and 3-Methyleneisoindolin-1-one.

A point of critical clarification is the distinction between these two molecules. While often conflated due to similar nomenclature, they possess distinct structures and reactivity profiles. This compound features a saturated carbon at the 3-position bearing a methyl group, creating a chiral center. In contrast, 3-Methyleneisoindolin-1-one possesses an exocyclic double bond at the same position, rendering it planar at that center. This structural variance has profound implications for their synthesis, chemical behavior, and application in drug design. This document will address each isomer in separate, dedicated sections to provide a clear and comprehensive analysis.

Part 1: this compound

This compound (also known as 3-methyl-2,3-dihydroisoindol-1-one) is a foundational member of the 3-substituted isoindolinone class. Its structure incorporates a chiral center, making it a valuable building block for the stereocontrolled synthesis of more complex pharmaceutical agents.

Chemical Properties and Structure

The core physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.

| Property | Value | Source(s) |

| IUPAC Name | 3-methyl-2,3-dihydroisoindol-1-one | [5] |

| CAS Number | 6091-76-5 | [5] |

| Molecular Formula | C₉H₉NO | [5] |

| Molecular Weight | 147.17 g/mol | [5] |

| Appearance | Solid (typical for this class) | N/A |

| Purity | 98% (as commercially available) | [6] |

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a γ-lactam ring. The methyl group at the C3 position introduces stereochemistry.

Synthesis

The synthesis of 3,3-disubstituted isoindolinones, including those with a methyl group, can be achieved through tandem reactions involving 2-acetylbenzonitriles.[7] A general and efficient method involves the base-promoted reaction of a suitable nucleophile with 2-acetylbenzonitrile, which proceeds through an addition step followed by a Dimroth-type rearrangement.[7]

Spectroscopic Characterization

Full spectral data for the unsubstituted this compound is not comprehensively detailed in the provided search results. However, characteristic spectral features can be inferred from derivatives. For instance, in a complex derivative, the methyl group protons at the C3 position typically appear as a singlet in the ¹H NMR spectrum.[3]

-

¹H NMR: The spectrum would be expected to show aromatic protons in the range of 7-8 ppm, a quartet for the proton at C3, a doublet for the methyl group protons, and a broad singlet for the N-H proton.

-

¹³C NMR: The spectrum would feature signals for the carbonyl carbon (~168-170 ppm), aromatic carbons (120-150 ppm), the methine carbon at C3, and the methyl carbon.[8]

-

IR Spectroscopy: Key absorptions would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1680-1700 cm⁻¹), and aromatic C-H and C=C stretching.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 147.

Reactivity and Applications

The isoindolinone core is a key pharmacophore in several clinically used drugs.[4] The C3-methylated scaffold is of particular interest in drug design, as the introduction of a methyl group can favorably modulate a compound's pharmacological profile, a phenomenon often referred to as the "magic methyl" effect.[9]

Derivatives of this compound are precursors to biologically relevant molecules, including analogs of Pazinaclone (an anxiolytic agent) and (S)-PD172938 (a potent dopamine D₄ ligand).[9] The reactivity of the N-H bond allows for N-alkylation or N-arylation, providing a vector for diversification in library synthesis. Furthermore, the lactam carbonyl can be reduced to access the corresponding 2,3-dihydroisoindole scaffold.[10]

Part 2: 3-Methyleneisoindolin-1-one

3-Methyleneisoindolin-1-one, the exocyclic isomer, is a highly versatile synthetic intermediate. The reactive double bond provides a handle for a multitude of chemical transformations, making it a valuable platform for constructing diverse molecular architectures.

Chemical Properties and Structure

The key physicochemical properties of 3-Methyleneisoindolin-1-one are presented below.

| Property | Value | Source(s) |

| IUPAC Name | 3-methylideneisoindol-1-one | [11] |

| CAS Number | 19222-23-2 | [11] |

| Molecular Formula | C₉H₇NO | [11] |

| Molecular Weight | 145.16 g/mol | [11] |

| Appearance | Solid | N/A |

| XLogP3-AA | 1.4 | [11] |

The planar exocyclic methylene group is the key structural feature, differentiating it from its saturated analog.

Synthesis

Numerous methods exist for the synthesis of the 3-methyleneisoindolin-1-one core, including rhodium-catalyzed C-H activation, copper-catalyzed Sonogashira coupling/cyclization, and base-promoted cascade reactions.[12][12][13] The latter offers a metal-free, operationally simple, and environmentally benign approach.

This protocol describes the synthesis of a (Z)-3-(sulfonyl-methylene)isoindolin-1-one derivative, a common and stable form of this scaffold, starting from 2-formylbenzonitrile.[14][15]

Step 1: Reaction Setup

-

To a solution of a ((chloromethyl)sulfonyl)benzene derivative (1.2 equivalents) in anhydrous acetonitrile (CH₃CN, 0.45 M), add 2-formylbenzonitrile (1.0 equivalent).

-

Add potassium carbonate (K₂CO₃, 1.0 equivalent) as the base.

Step 2: Reaction Execution

-

Heat the reaction mixture in an oil bath at 50 °C.

-

Stir the mixture at this temperature for the required duration (typically monitored by TLC until completion).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane (DCM) and filter to remove inorganic solids.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-methyleneisoindolin-1-one derivative.

This cascade process is highly efficient, combining up to six elemental steps in a single pot, and provides stereoselective access to the (Z)-configured alkene.[14][15]

Spectroscopic Characterization

The following data for a representative derivative, (Z)-3-benzylidene-2-phenylisoindolin-1-one, illustrates the key spectral features of the 3-methyleneisoindolin-1-one class.

| Data Type | Characteristic Signals and Assignments |

| ¹H NMR | δ (ppm) 7.93 (d, 1H, Ar-H), 7.84 (d, 1H, Ar-H), 7.67 (t, 1H, Ar-H), 7.54 (t, 1H, Ar-H), 6.96–7.02 (m, 7H, Ar-H), 6.87 (d, 2H, Ar-H), 6.85 (s, 1H, =CH). |

| ¹³C NMR | δ (ppm) 167.9 (C=O), 138.7, 137.1, 134.3, 134.0, 133.6, 132.9, 129.6, 129.2, 129.1, 127.9, 127.8, 127.6, 127.2, 127.0, 125.6, 124.2, 119.7 (Ar-C and C=C), 108.1 (=CH). |

| IR (KBr) | cm⁻¹ 3070 (Ar C-H), 1706 (C=O, lactam), 1632 (C=C), 1588, 1473 (Ar C=C). |

| HRMS (ESI) | Calculated and found m/z values correspond to the protonated molecule [M+H]⁺. |

(Spectral data is for a substituted derivative and serves as a representative example)

Reactivity and Applications

The exocyclic double bond of 3-methyleneisoindolin-1-one is a key site of reactivity. It can participate in various reactions, including:

-

Michael Additions: The double bond can act as a Michael acceptor.

-

Cycloadditions: It can react with dienes or other partners in cycloaddition reactions. For example, reaction with benzyne affords structurally important isoindolinone-based benzocyclobutenes.[16]

-

Vicinal Difunctionalization: The alkene can undergo reactions like hydroxy-arylation to install two functional groups across the double bond.[3]

This reactivity makes the 3-methyleneisoindolin-1-one scaffold a versatile precursor for generating libraries of complex molecules.[3] In drug discovery, these derivatives have shown promise as anti-cancer agents, with some analogs exhibiting potent antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer).[3] The scaffold's ability to be readily diversified through palladium-catalyzed couplings (Sonogashira, Suzuki) further enhances its utility in developing structure-activity relationships (SAR) for various therapeutic targets.[3]

Conclusion

This compound and 3-Methyleneisoindolin-1-one represent two valuable, yet distinct, isomers within the broader class of pharmacologically significant isoindolinones. This compound provides a chiral scaffold for stereospecific drug design, while the reactive exocyclic double bond of 3-Methyleneisoindolin-1-one serves as a versatile platform for synthetic diversification and the construction of complex molecular libraries. A thorough understanding of their respective structures, synthetic routes, and chemical reactivity is paramount for leveraging these powerful building blocks in modern drug discovery and development programs.

References

- 1. 1H-Isoindole-1,3(2H)-dione, 2-methyl- [webbook.nist.gov]

- 2. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective synthesis of 2,3-disubstituted-2H-isoindol-1-ylphosphonate and 2,3-disubstituted-1,2-dihydroiso-quinolin-1-ylphosphonate via metal-tuned reaction of alpha-amino (2-alkynylphenyl)methylphosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pure.mpg.de [pure.mpg.de]

- 13. 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methylisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds and approved pharmaceuticals. Its prevalence in natural products and its synthetic tractability have made it a focal point for drug discovery efforts targeting a range of therapeutic areas, including oncology, inflammation, and neuroscience. 3-Methylisoindolin-1-one, a fundamental representative of this class, serves as a crucial building block and a subject of study for understanding the structure-activity relationships within this important family of heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol with mechanistic insights, and essential safety and handling information.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

CAS Number: 6091-76-5[1]

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| IUPAC Name | 3-methyl-2,3-dihydroisoindol-1-one | [1] |

| Appearance | White solid | [2] |

| Purity | ≥98% | |

| Storage Temperature | Ambient |

Synthesis of this compound: A Detailed Protocol and Mechanistic Exploration

The synthesis of 3,3-disubstituted isoindolin-1-ones, including this compound, can be achieved through various synthetic strategies. A notable and efficient method involves a base-promoted cascade reaction of 2-acetylbenzonitrile. This approach is advantageous due to the use of readily available starting materials and the avoidance of heavy metal catalysts.

Experimental Protocol: Base-Promoted Synthesis

This protocol is adapted from a general procedure for the synthesis of 3,3-disubstituted isoindolinones and is applicable for the synthesis of this compound.

Materials:

-

2-Acetylbenzonitrile

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl Acetate

Procedure:

-

To a solution of 2-acetylbenzonitrile (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.0 equivalent).

-

The reaction mixture is stirred at 50 °C in an oil bath for 24 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is diluted with dichloromethane.

-

The solid inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure this compound.

Mechanistic Rationale

The synthesis of 3,3-disubstituted isoindolinones from 2-acylbenzonitriles under basic conditions proceeds through a fascinating cascade reaction. The causality behind the experimental choices lies in facilitating this multi-step intramolecular transformation.

-

Enolate Formation: The base, potassium carbonate, deprotonates the α-carbon of the acetyl group in 2-acetylbenzonitrile, forming an enolate. The choice of a moderate base like K₂CO₃ is crucial to promote enolization without causing unwanted side reactions.

-

Intramolecular Cyclization: The generated enolate acts as an intramolecular nucleophile, attacking the carbon atom of the nitrile group. This step leads to the formation of a five-membered ring intermediate.

-

Formation of Iminophthalan Anion: The initial cyclized product is an iminophthalan anion.

-

Dimroth-type Rearrangement: This intermediate undergoes a Dimroth-type rearrangement, which is a common isomerization of N-heterocycles, to form the more stable isoindolinone ring system.

-

Protonation: The final product, this compound, is formed upon protonation during the workup.

This self-validating protocol relies on the inherent reactivity of the starting material, where the ortho positioning of the acetyl and nitrile groups facilitates the cascade reaction upon activation by a base.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton at the 3-position, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the aromatic carbons, the methine carbon at the 3-position, and the methyl carbon.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the lactam ring is expected in the region of 1680-1720 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

The isoindolinone scaffold is a key pharmacophore in numerous compounds with diverse biological activities. While specific applications of this compound are not extensively documented, its derivatives are subjects of intense research. The isoindolinone core is found in molecules with antibacterial, antihypertensive, and other pharmacological properties.[4] The introduction of a methyl group at the 3-position can influence the compound's potency, selectivity, and metabolic stability, making this compound a valuable starting point for the synthesis of new drug candidates.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. The following information is synthesized from safety data sheets for isoindolinone derivatives.[5][6]

Hazard Identification:

-

May cause skin and eye irritation.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong acids.[6]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Conclusion

This compound is a foundational molecule within the medicinally significant class of isoindolinones. Its synthesis from readily available precursors via a base-promoted cascade reaction offers an efficient and scalable route for its production. A comprehensive understanding of its physicochemical properties, coupled with stringent adherence to safety protocols, is paramount for its successful application in the synthesis of novel compounds with potential therapeutic value. This guide serves as a technical resource to empower researchers in their exploration of the chemical and biological landscape of isoindolinone-based compounds.

References

- 1. 3-Methyl-1-isoindolinone | C9H9NO | CID 11286552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemshuttle.com [chemshuttle.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

Foundational Analysis: The Structure of 3-Methylisoindolin-1-one

An In-Depth Technical Guide to the Spectroscopic Data of 3-Methylisoindolin-1-one

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of this compound. As a vital heterocyclic scaffold in medicinal chemistry, understanding its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and to guide synthetic strategies. This document is structured not as a rigid template, but as a logical workflow, mirroring the process an analytical scientist would follow to confirm a molecular structure.

This compound is a derivative of isoindolinone, which is classified as a γ-lactam fused to a benzene ring.[1] The core structure consists of a five-membered ring containing a nitrogen atom adjacent to a carbonyl group. The key feature of the target molecule is the chiral center at the C3 position, bearing a methyl group.

The molecular formula is C₉H₉NO, with a monoisotopic mass of approximately 147.07 Da.[2] This fundamental information is the bedrock upon which all subsequent spectroscopic interpretation is built.

Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ is excellent for observing exchangeable protons like the N-H proton.[3]

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the NMR tube to serve as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3][4] Higher field strengths improve signal dispersion and simplify interpretation.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data over a spectral width of 0-200 ppm.

-

Use a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.

-

Accumulate several hundred to a few thousand scans due to the low natural abundance of the ¹³C isotope.

-

¹H NMR Data: Interpretation and Analysis

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.85 | 1H | Doublet (d) | ~ 7.6 Hz | H7 |

| ~ 7.45 - 7.60 | 2H | Multiplet (m) | - | H5, H6 |

| ~ 7.40 | 1H | Doublet (d) | ~ 7.5 Hz | H4 |

| ~ 7.0 - 8.0 (broad) | 1H | Singlet (s) | - | NH -2 |

| ~ 4.60 | 1H | Quartet (q) | ~ 6.8 Hz | CH -3 |

| ~ 1.55 | 3H | Doublet (d) | ~ 6.8 Hz | CH₃ -8 |

Interpretation Rationale:

-

Aromatic Region (7.40-7.85 ppm): The four protons on the benzene ring are chemically distinct. The proton at the H7 position is adjacent to the electron-withdrawing carbonyl group, causing it to be the most deshielded and appear furthest downfield.[3] The remaining aromatic protons (H4, H5, H6) will appear as a complex multiplet, typical for a substituted benzene ring.

-

Amide Proton (NH): The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and its position can be highly dependent on solvent and concentration. In CDCl₃ it might appear around 7.0 ppm, while in DMSO-d₆ it could be further downfield.

-

Chiral Center (H3): The methine proton at the C3 position is adjacent to both the aromatic ring and the nitrogen atom. This environment results in a downfield shift to approximately 4.60 ppm. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule).

-

Methyl Group (H8): The methyl protons are on an sp³-hybridized carbon. They are coupled to the single methine proton at C3, resulting in a doublet at approximately 1.55 ppm.

¹³C NMR Data: Interpretation and Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. While full spectral data is not publicly available without subscription, a combination of database listings and spectral prediction provides a reliable assignment.[5]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 170.5 | C =O (C1) |

| ~ 146.0 | C7a |

| ~ 132.5 | C3a |

| ~ 132.0 | C6 |

| ~ 129.0 | C5 |

| ~ 124.0 | C4 |

| ~ 123.5 | C7 |

| ~ 55.0 | C H (C3) |

| ~ 21.0 | C H₃ (C8) |

Interpretation Rationale:

-

Carbonyl Carbon (C1): The amide carbonyl carbon is the most deshielded carbon, appearing significantly downfield around 170 ppm.[3]

-

Aromatic Carbons (C3a-C7a): The six aromatic carbons appear in the typical range of 123-146 ppm. The two quaternary carbons (C3a and C7a) that are part of the ring fusion will have distinct chemical shifts from the four protonated aromatic carbons.

-

Aliphatic Carbons (C3, C8): The chiral methine carbon (C3), being attached to a nitrogen and an aromatic system, is shifted downfield to ~55 ppm. The methyl carbon (C8) is the most shielded carbon, appearing furthest upfield at ~21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid identification of key functional groups within a molecule. The spectrum for this compound is expected to show characteristic absorptions for a secondary cyclic amide (γ-lactam).

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer from 4000 to 400 cm⁻¹.

-

Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet before scanning the sample to subtract atmospheric CO₂ and H₂O signals.

IR Data: Interpretation and Analysis

| Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 3200 | Medium, Broad | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~ 1685 | Strong, Sharp | Amide I Band (C=O Stretch) |

| 1600, 1475 | Medium-Weak | Aromatic C=C Bending |

| ~ 1550 | Medium | Amide II Band (N-H Bending) |

Interpretation Rationale:

-

N-H Stretch: The peak around 3200 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide.[6] Its broadness is indicative of hydrogen bonding in the solid state.

-

C=O Stretch (Amide I): The most intense and diagnostic peak in the spectrum will be the carbonyl stretch. For a five-membered ring lactam, this absorption is typically found at a higher frequency than in acyclic amides due to ring strain, expected around 1685 cm⁻¹.[7]

-

N-H Bend (Amide II): This peak arises from the in-plane bending of the N-H bond coupled with C-N stretching and is a hallmark of secondary amides.[8]

-

C-H Stretches: Distinct regions for aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretches confirm the presence of both structural motifs.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.[4][9]

-

Analysis: Analyze the ions using a mass analyzer such as a Quadrupole or Time-of-Flight (TOF) instrument.

-

Data Acquisition: Scan a mass-to-charge (m/z) range from ~40 to 400 Da.

MS Data: Interpretation and Analysis

The molecular weight of C₉H₉NO is 147.17 g/mol .[2] Therefore, the molecular ion peak is expected at m/z = 147.

| Expected m/z | Proposed Fragment | Proposed Neutral Loss |

| 147 | [M]⁺˙ | - |

| 132 | [M - CH₃]⁺ | •CH₃ |

| 119 | [M - CO]⁺˙ | CO |

| 104 | [C₈H₈]⁺˙ | HNCO |

| 77 | [C₆H₅]⁺ | C₂H₂ + HCN |

Interpretation and Fragmentation Pathway: Under electron ionization, the molecular ion ([M]⁺˙ at m/z 147) will be formed. The most logical and lowest energy fragmentation pathway is the cleavage of the C3-C8 bond to lose the methyl radical (•CH₃, 15 Da), which is a stable radical.[8][10] This would yield a prominent fragment ion at m/z 132. Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from this fragment or the parent ion, a common fragmentation for cyclic ketones and lactams.

Figure 2: Proposed primary fragmentation pathway for this compound under EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The collective spectroscopic data provides a cohesive and self-validating confirmation of the structure of this compound.

-

Mass Spectrometry establishes the correct molecular mass of 147 Da.

-

IR Spectroscopy confirms the presence of the key γ-lactam functional group (C=O at ~1685 cm⁻¹, N-H at ~3200 cm⁻¹) and the aromatic and aliphatic C-H bonds.

-

¹³C NMR demonstrates the presence of nine unique carbon atoms, including a carbonyl, six aromatic carbons, and two distinct aliphatic carbons.

-

¹H NMR provides the final, unambiguous proof of structure, showing the specific proton environments and their connectivity, including the characteristic quartet-doublet pattern for the ethyl fragment at the C3 chiral center and the distinct signals for the substituted aromatic ring.

This multi-technique approach ensures the highest degree of confidence in the structural assignment, a critical requirement for any research or development endeavor.

References

- 1. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methyl-1-isoindolinone | C9H9NO | CID 11286552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. chemguide.co.uk [chemguide.co.uk]

The Isoindolinone Core: A Privileged Scaffold in Oncology Drug Discovery

Abstract

The isoindolinone core, a bicyclic aromatic lactam, represents a cornerstone in contemporary medicinal chemistry, particularly in the realm of oncology. This in-depth technical guide explores the profound biological significance of this privileged scaffold. We delve into its natural origins, its establishment as a versatile framework for synthetic drug design, and its diverse mechanisms of anticancer action. Key signaling pathways, including the inhibition of Poly(ADP-ribose) Polymerase (PARP), modulation of the p53-MDM2 interaction, and the groundbreaking recruitment of the Cereblon E3 ligase complex, are elucidated with detailed diagrams. Furthermore, this guide provides field-proven insights through detailed experimental protocols for a key synthetic methodology—rhodium-catalyzed C-H activation—and a fundamental biological evaluation technique, the MTT assay for cytotoxicity. By synthesizing technical data, mechanistic insights, and practical methodologies, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics.

Part 1: The Isoindolinone Scaffold: A Foundation of Biological Activity

Introduction to the Isoindolinone Core Structure

The isoindolinone scaffold is a heterocyclic motif characterized by a fused benzene and γ-lactam ring.[1][2] This structurally compact and rigid framework provides a unique three-dimensional arrangement of atoms that is conducive to high-affinity interactions with a variety of biological targets. Its ability to be readily functionalized at multiple positions allows for the fine-tuning of physicochemical properties and the optimization of pharmacological activity, making it a highly attractive starting point for drug discovery programs.

Prevalence in Nature: A Source of Bioactive Leads

The isoindolinone core is not merely a synthetic invention but is also found in a diverse array of natural products, many of which exhibit potent biological activities.[1][2] These naturally occurring compounds, isolated from sources such as fungi and marine organisms, have provided invaluable inspiration for the development of novel therapeutic agents.[3] Examples include certain alkaloids and metabolites that demonstrate cytotoxic, antimicrobial, and anti-inflammatory properties, underscoring the inherent biological relevance of this scaffold.[4]

A Privileged Scaffold in Medicinal Chemistry

In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The isoindolinone core has earned this distinction due to its presence in a multitude of clinically successful drugs and investigational agents.[5] Its structural features allow it to mimic key recognition elements of endogenous ligands, enabling it to interact with enzymes, receptors, and protein-protein interfaces. This versatility has led to the development of isoindolinone-based drugs for a wide range of indications, with a particularly significant impact in oncology.[5][6]

Part 2: Mechanisms of Anticancer Action

The anticancer effects of isoindolinone derivatives are multifaceted, arising from their ability to modulate a variety of critical cellular pathways. This section will explore three prominent mechanisms of action that have been successfully targeted by compounds bearing this core structure.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

2.1.1. The Role of PARP in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[2] Upon detection of DNA damage, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[7] This PARylation process serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the restoration of genomic integrity.[7]

2.1.2. Isoindolinone-based PARP Inhibitors

A number of potent and selective PARP inhibitors have been developed based on the isoindolinone scaffold.[2][4] These compounds act as nicotinamide adenine dinucleotide (NAD+)-competitive inhibitors, binding to the catalytic domain of PARP1 and preventing the synthesis of PAR chains.[8] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and, ultimately, cell death through a process known as synthetic lethality.

Caption: PARP1-Mediated DNA Damage Repair and Inhibition.

Modulation of the p53-MDM2 Axis

2.2.1. The p53-MDM2 Interaction: A Key Regulator of Apoptosis

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[9] The activity of p53 is tightly regulated by the murine double minute 2 (MDM2) protein, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and allowing cancer cells to evade apoptosis.

2.2.2. Isoindolinone-based MDM2-p53 Inhibitors

The isoindolinone scaffold has been successfully employed to design small molecule inhibitors of the p53-MDM2 interaction.[3][10] These compounds bind to the p53-binding pocket of MDM2, preventing the interaction between the two proteins.[11] This restores the stability and function of p53, leading to the activation of p53-dependent downstream signaling pathways and ultimately inducing apoptosis in cancer cells.[10]

Caption: MDM2-Mediated Ubiquitination of p53 and its Inhibition.

The Cereblon E3 Ligase Complex: A Novel Target

2.3.1. Lenalidomide and the Cereblon Pathway

Lenalidomide, a derivative of thalidomide, is a landmark drug in the treatment of multiple myeloma and other hematological malignancies.[12] Its mechanism of action was a long-standing puzzle until the discovery of its direct binding target, the Cereblon (CRBN) protein.[13] Cereblon is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4]

2.3.2. Mechanism of Action: Protein Degradation

Lenalidomide and other immunomodulatory drugs (IMiDs) containing the isoindolinone core function by "hijacking" the CRL4^CRBN^ E3 ligase complex. The binding of lenalidomide to Cereblon alters the substrate specificity of the complex, causing it to recognize and ubiquitinate neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[14] These transcription factors are essential for the survival of multiple myeloma cells. Their ubiquitination leads to their degradation by the proteasome, resulting in the potent and specific anticancer activity of lenalidomide.

Caption: The Cereblon E3 Ligase Complex and the Mechanism of Lenalidomide.

Part 3: Synthetic Strategies and Methodologies

Overview of Synthetic Approaches

The construction of the isoindolinone core has been the subject of extensive research, leading to a plethora of synthetic methodologies.[15] These can be broadly categorized into two main strategies: the modification of existing phthalimide or phthalimidine precursors, and the de novo construction of the bicyclic ring system. The latter approach often involves transition metal-catalyzed reactions, such as C-H activation, cross-coupling, and carbonylation, which offer high efficiency and functional group tolerance.[15]

Detailed Protocol: Rhodium-Catalyzed C-H Activation for Isoindolinone Synthesis

This protocol describes an efficient synthesis of 3,3-disubstituted isoindolinones from N-benzoylsulfonamides and olefins via a rhodium-catalyzed C-H activation/annulation reaction.

Materials:

-

N-benzoylsulfonamide (1.0 eq)

-

Olefin (3.0 eq)

-

[{RhCl2Cp*}2] (2.5 mol%)

-

AgSbF6 (10 mol%)

-

AcOH (2.0 eq)

-

DCE (1,2-dichloroethane) as solvent

Procedure:

-

To an oven-dried reaction vial, add N-benzoylsulfonamide (0.2 mmol), [{RhCl2Cp*}2] (0.005 mmol, 3.1 mg), and AgSbF6 (0.02 mmol, 6.9 mg).

-

Evacuate and backfill the vial with argon three times.

-

Add DCE (1.0 mL), the olefin (0.6 mmol), and AcOH (0.4 mmol, 23 µL) via syringe.

-

Seal the vial and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,3-disubstituted isoindolinone.

Causality of Experimental Choices: The use of a rhodium catalyst is crucial for the regioselective activation of the ortho C-H bond of the benzamide. AgSbF6 acts as a halide scavenger, generating a more catalytically active cationic rhodium species. Acetic acid serves as a proton source for the final protonolysis step to regenerate the active catalyst. The excess of the olefin drives the reaction towards product formation.

Part 4: Biological Evaluation of Isoindolinone Derivatives

In Vitro Anticancer Activity

A primary step in the biological evaluation of novel isoindolinone derivatives is the assessment of their in vitro anticancer activity against a panel of human cancer cell lines. This is typically achieved through cytotoxicity assays that measure the ability of a compound to inhibit cell growth or induce cell death.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, C6)[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Test isoindolinone compounds dissolved in DMSO

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of isoindolinone-based inhibitors. By systematically modifying the substituents on the isoindolinone core, researchers can identify key structural features that govern biological activity. For example, in the case of MDM2 inhibitors, specific substitutions on the C3-phenyl ring have been shown to be critical for occupying the Leu26 pocket of MDM2, thereby enhancing inhibitory potency.

Data Table: In Vitro Anticancer Activity of Selected Isoindolinone Derivatives (IC50 values)

| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| NU8231 | MDM2-p53 Interaction | SJSA (osteosarcoma) | 5.3 | [10] |

| Compound 7 | Not specified | A549 (lung) | 19.41 | [1] |

| Compound 11 | Not specified | C6 (glioma) | >100 (at 100µM higher activity than 5-FU) | [1] |

| NMS-P515 | PARP-1 | Cellular Assay | 0.027 | [2] |

| Ferrocene-substituted 11h | Bcl-B (in silico) | A549 (lung) | 1.0 | |

| Ferrocene-substituted 11h | Bcl-B (in silico) | MCF-7 (breast) | 1.5 | |

| Compound 11 | Not specified | HepG2 (liver) | 5.89 |

Part 5: Future Perspectives and Conclusion

Emerging Targets and Novel Applications

The versatility of the isoindolinone scaffold continues to be explored, with ongoing research focused on identifying novel biological targets and therapeutic applications. Emerging areas of interest include the development of isoindolinone-based inhibitors of other key cancer-related proteins, such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). Furthermore, the unique mechanism of Cereblon modulation has opened up new avenues in the field of targeted protein degradation, with the potential to address previously "undruggable" targets.

Conclusion: The Enduring Significance of the Isoindolinone Core

The isoindolinone core has firmly established itself as a privileged scaffold in the landscape of oncology drug discovery. Its prevalence in nature, synthetic tractability, and ability to interact with a diverse range of biologically relevant targets have made it an invaluable tool for medicinal chemists. From the targeted inhibition of DNA repair pathways and the restoration of tumor suppressor function to the innovative hijacking of the cellular protein degradation machinery, isoindolinone-based compounds have demonstrated a remarkable capacity to combat cancer. As our understanding of cancer biology deepens, the isoindolinone scaffold is poised to remain a central element in the design and development of the next generation of life-saving cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic Studies of MDM2-mediated Ubiquitination in p53 Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methylisoindolin-1-one: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoindolinone scaffold represents a privileged heterocyclic motif, consistently appearing in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. This technical guide focuses on a fundamental member of this class: 3-Methylisoindolin-1-one. While seemingly simple, this core structure provides a critical foundation for understanding the broader family of isoindolinone-based compounds. As a Senior Application Scientist, my objective is to present a comprehensive resource that not only details the historical discovery and synthetic evolution of this molecule but also provides practical, field-proven insights into its characterization and methodological nuances. This guide is structured to follow a logical progression from historical context to modern application, emphasizing the causality behind experimental choices and ensuring that the presented protocols are robust and self-validating.

The Genesis of a Privileged Scaffold: Discovery and Historical Context

The journey of this compound is intrinsically linked to the pioneering work on phthalimides and related nitrogen-containing heterocycles in the late 19th century. While pinpointing a single, definitive "discovery" of this specific molecule is challenging amidst the foundational explorations of the era, its conceptual origins can be traced back to the work of German chemist Siegmund Gabriel . His extensive investigations into the reactions of phthalic anhydride with amines, leading to the eponymous Gabriel synthesis of primary amines, laid the essential groundwork for the synthesis of related heterocyclic systems.[1][2][3]

The early synthesis of isoindolinone derivatives, then often referred to as "phthalimidines," was a natural extension of this research. The first preparations of the broader isoindolinone class were reported in the late 19th and early 20th centuries in journals such as Chemische Berichte. These early methods often involved the reduction of N-substituted phthalimides or the condensation of 2-cyanobenzaldehyde with various nucleophiles. While a specific publication detailing the inaugural synthesis of this compound from this period has not been definitively identified in the course of this review, its synthesis would have been a logical and achievable extension of the established chemistry of the time.

The enduring interest in the isoindolinone core has led to a rich history of synthetic development, evolving from these classical methods to the sophisticated catalytic and cascade reactions employed today. This historical progression underscores the fundamental importance of the isoindolinone scaffold in the advancement of organic and medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | PubChem CID: 11286552[4] |

| Molecular Weight | 147.17 g/mol | PubChem CID: 11286552[4] |

| IUPAC Name | 3-methyl-2,3-dihydroisoindol-1-one | PubChem CID: 11286552[4] |

| Synonyms | 3-Methylphthalimidine, 2,3-Dihydro-3-methyl-1H-isoindol-1-one | PubChem CID: 11286552[4] |

| CAS Number | 6091-76-5 | PubChem CID: 11286552[4] |

| XLogP3-AA | 1.2 | PubChem CID: 11286552[4] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 11286552[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 11286552[4] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected and reported characteristic data.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides crucial information about the proton environment in the molecule. Key expected signals include a doublet for the methyl group at the C3 position, a quartet for the methine proton at C3, and a series of multiplets in the aromatic region corresponding to the four protons on the benzene ring. The NH proton will typically appear as a broad singlet.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, one would expect to see nine distinct signals: one for the methyl carbon, one for the methine carbon at C3, six for the aromatic carbons (four CH and two quaternary), and one for the carbonyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is instrumental in identifying the key functional groups. A strong absorption band characteristic of the lactam carbonyl (C=O) stretching vibration is expected in the region of 1680-1710 cm⁻¹. Additionally, N-H stretching vibrations will be observed around 3200-3400 cm⁻¹, and C-H stretching vibrations from the aromatic and aliphatic portions of the molecule will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (147.17).

Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of the isoindolinone core has been a subject of extensive research, leading to a plethora of synthetic strategies. Here, we will focus on a robust and widely applicable method for the preparation of this compound, followed by an overview of the evolution of synthetic approaches.

Recommended Synthetic Protocol: Condensation of 2-Acetylbenzoic Acid with an Amine Source

This method stands out for its operational simplicity, use of readily available starting materials, and generally good yields. The reaction proceeds via the condensation of 2-acetylbenzoic acid with a primary amine or ammonia equivalent, followed by an intramolecular cyclization and dehydration.

Caption: Synthetic pathway for this compound.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylbenzoic acid (1.0 equivalent) and ammonium acetate (1.5 equivalents).

-

Solvent Addition: Add a suitable high-boiling solvent such as toluene or xylene to the flask. The typical concentration is 0.1-0.5 M.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted carboxylic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Causality Behind Experimental Choices:

-

Choice of Amine Source: Ammonium acetate is a convenient source of ammonia in situ, which acts as the nucleophile. Other primary amines can be used to generate N-substituted isoindolinones.

-

Solvent: A high-boiling aromatic solvent like toluene or xylene is chosen to facilitate the dehydration step, often with the use of a Dean-Stark apparatus to remove water azeotropically and drive the reaction to completion.

-

Acid/Base Catalysis: While this reaction can proceed thermally, the addition of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) can accelerate the condensation and cyclization steps.[5]

-

Purification: Column chromatography is a standard and effective method for isolating the product from any side products or unreacted starting materials. Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.

Evolution of Synthetic Strategies

The field of isoindolinone synthesis has seen significant advancements, moving towards more efficient and versatile methods.

Caption: Evolution of synthetic approaches to isoindolinones.

-

Early Methods: Besides the condensation of 2-acylbenzoic acids, early syntheses often involved the reduction of N-substituted phthalimides using reducing agents like zinc dust or tin and hydrochloric acid. Another classical approach is the intramolecular cyclization of 2-halobenzamides.

-

Transition Metal Catalysis: The advent of transition metal catalysis has revolutionized isoindolinone synthesis. Palladium-catalyzed reactions, such as the intramolecular Heck reaction of N-allyl-2-iodobenzamides and various C-H activation/annulation strategies, have become powerful tools for constructing the isoindolinone core with high efficiency and functional group tolerance.[6]

-

Cascade Reactions: More recently, the development of cascade or domino reactions has allowed for the rapid assembly of complex isoindolinone structures from simple starting materials in a single pot, maximizing atom and step economy. These reactions often involve a series of intramolecular events triggered by a single catalytic or reagent-induced transformation.[7][8]

-

Asymmetric Synthesis: The synthesis of enantiomerically pure 3-substituted isoindolinones is of great interest for pharmaceutical applications. Chiral auxiliaries, organocatalysis, and transition metal catalysis with chiral ligands have been successfully employed to achieve high levels of stereocontrol in the synthesis of these compounds.

Biological Significance and Therapeutic Potential

The isoindolinone scaffold is a well-established pharmacophore, and derivatives of this compound have been investigated for a wide range of biological activities. The core structure serves as a rigid scaffold that can be functionalized at various positions to modulate its interaction with biological targets.

Key Therapeutic Areas:

-

Anticancer Activity: Many isoindolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and the disruption of protein-protein interactions.

-

Anti-inflammatory and Immunomodulatory Effects: The famed and infamous drug thalidomide and its analogues, lenalidomide and pomalidomide, which contain a modified isoindolinone core, are potent immunomodulators used in the treatment of multiple myeloma and other inflammatory conditions.

-

Central Nervous System (CNS) Activity: Certain isoindolinone derivatives have shown activity as anxiolytics, anticonvulsants, and inhibitors of enzymes relevant to neurodegenerative diseases.

-

Antimicrobial and Antiviral Activity: The isoindolinone scaffold has also been explored for the development of novel antimicrobial and antiviral agents.

The 3-methyl group in this compound, while simple, can play a crucial role in the molecule's interaction with a binding pocket and can serve as a starting point for further derivatization to explore structure-activity relationships (SAR).

Conclusion and Future Perspectives

This compound, a foundational member of the isoindolinone family, holds a significant place in the history and ongoing development of medicinal chemistry. From its conceptual roots in the classical chemistry of the 19th century to its synthesis via modern catalytic methods, this molecule continues to serve as a vital building block and a source of inspiration for the design of new therapeutic agents. The synthetic methodologies detailed in this guide provide a robust framework for its preparation and characterization, while the overview of its biological significance highlights the vast potential that remains to be explored within this class of compounds. As our understanding of disease pathways deepens, the versatile isoindolinone scaffold, exemplified by this compound, is poised to remain at the forefront of drug discovery and development for years to come.

References

- 1. byjus.com [byjus.com]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-Methyl-1-isoindolinone | C9H9NO | CID 11286552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Phthalimides [organic-chemistry.org]

The Isoindolinone Core: A Privileged Scaffold in Nature and a Guide to its Archetype, 3-Methylisoindolin-1-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoindolin-1-one framework, a benzo-fused γ-lactam, represents a cornerstone in the architecture of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its prevalence underscores its significance as a "privileged scaffold" in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties upon molecules that contain it. This technical guide delves into the world of isoindolinones, with a specific focus on 3-Methylisoindolin-1-one as a fundamental and synthetically accessible archetype of this important class of heterocyclic compounds. While not prominently found as an isolated natural product itself, its structural motif is integral to a vast array of more complex, naturally occurring molecules. This guide will explore the relationship between the isoindolinone core and natural products, detail synthetic methodologies for this compound, discuss its characterization, and survey the broad spectrum of biological activities associated with the isoindolinone scaffold, thereby providing a comprehensive resource for researchers in drug discovery and development.

The Isoindolinone Scaffold: A Ubiquitous Feature in Bioactive Natural Products

The isoindolinone core is a recurring motif in a diverse range of natural products isolated from various sources, including fungi, bacteria, plants, and marine organisms.[2][3] These natural products exhibit a wide array of potent biological activities, making the isoindolinone scaffold a highly attractive starting point for the design of novel therapeutic agents.[4][5]

Occurrence in Fungal Metabolites

Fungi, particularly species of Aspergillus and Stachybotrys, are prolific producers of isoindolinone-containing secondary metabolites.[2][3] These compounds, often characterized by complex polycyclic structures, have demonstrated significant biological potential.

-

Meroterpenoids: A class of natural products with a mixed biosynthetic origin, partially derived from terpenoids and polyketides, often feature an isoindolinone motif.[3]

-

Cytochalasan Alkaloids: These macrocyclic polyketides, known for their cytotoxic and antimicrobial activities, incorporate a highly substituted hydroisoindolone moiety.[3]

Marine-Derived Isoindolinones

The marine environment is another rich source of novel isoindolinone-containing natural products. Marine sponges and microorganisms have yielded unique molecular architectures with promising pharmacological profiles. For instance, Muironolide A, isolated from the marine sponge Phorbas sp., possesses a hexahydro-1H-isoindolinone-triketide structure and exhibits antifungal activity.[3]

The Significance of C-3 Substitution

A common feature among many biologically active isoindolinones is substitution at the C-3 position. This position is often a key site for molecular diversity and plays a crucial role in the interaction of these molecules with their biological targets. The 3-methyl substitution, as seen in our model compound, represents a simple yet fundamental modification at this critical position.

Synthesis of this compound: Key Methodologies

The synthesis of 3-substituted isoindolinones is a well-explored area of organic chemistry, with several reliable methods available. For the specific synthesis of this compound, two primary strategies are particularly relevant.

Strategy 1: Condensation of 2-Acetylbenzoic Acid with an Amine Source

A direct and efficient route to 3-methyleneisoindolin-1-ones involves the condensation of 2-acylbenzoic acids with primary amines or ammonia.[1][6] The resulting exocyclic double bond can then be selectively reduced to afford the 3-methyl derivative.

Experimental Protocol: Two-Step Synthesis from 2-Acetylbenzoic Acid

Step 1: Synthesis of 3-Methyleneisoindolin-1-one

-

Reaction Setup: To a solution of 2-acetylbenzoic acid (1.0 eq) in toluene, add a primary amine (e.g., benzylamine, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 eq).[6]

-

Reaction Conditions: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-methyleneisoindolin-1-one.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve the 3-methyleneisoindolin-1-one (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Reduction: Add a catalyst, such as 10% Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus).

-

Work-up and Purification: After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of PTSA in the first step catalyzes the condensation reaction by protonating the carbonyl oxygen of the acetyl group, making it more electrophilic for the nucleophilic attack by the amine. The azeotropic removal of water drives the reaction to completion. In the second step, catalytic hydrogenation is a mild and efficient method for the selective reduction of the exocyclic double bond without affecting the aromatic ring or the lactam carbonyl group.

Strategy 2: Grignard Addition to Phthalimide followed by Dehydration and Reduction

An alternative approach involves the addition of a methyl Grignard reagent to a phthalimide, followed by dehydration and subsequent reduction.

Experimental Protocol: Multi-step Synthesis from Phthalimide

-

Grignard Reaction: To a solution of N-substituted phthalimide (1.0 eq) in anhydrous diethyl ether or THF, add methylmagnesium bromide (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate.

-

Dehydration: Treat the crude 3-hydroxy-3-methylisoindolin-1-one intermediate with an acid catalyst such as PTSA in toluene at room temperature to yield the 3-methyleneisoindolin-1-one.[6]

-

Reduction: Reduce the exocyclic double bond as described in Strategy 1, Step 2.

Causality Behind Experimental Choices: The Grignard reaction provides a classic method for carbon-carbon bond formation, in this case, adding the methyl group to the electrophilic carbonyl carbon of the phthalimide. The subsequent acid-catalyzed dehydration is an E1 elimination that readily forms the more stable conjugated system of the 3-methyleneisoindolin-1-one.

Characterization of this compound

The structural elucidation and confirmation of purity of the synthesized this compound are achieved through a combination of spectroscopic and analytical techniques.

Spectroscopic Data

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 7.4-7.9 ppm), a quartet for the methine proton at C-3, a doublet for the methyl protons at C-3, and a broad singlet for the N-H proton of the lactam.[7] |

| ¹³C NMR | Resonances for the aromatic carbons, the lactam carbonyl carbon (typically around 168-172 ppm), the methine carbon at C-3, and the methyl carbon.[7] |

| FT-IR | A characteristic strong absorption band for the lactam carbonyl (C=O) stretching vibration (typically around 1680-1710 cm⁻¹), and a band for the N-H stretching vibration (around 3200-3300 cm⁻¹).[8] |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₉H₉NO (147.0684 g/mol ).[9] |

Self-Validating System for Purity Assessment

A self-validating system for ensuring the purity of the final compound involves a multi-pronged approach:

-

Chromatographic Homogeneity: A single spot on TLC plates using multiple solvent systems of varying polarity.

-

Sharp Melting Point: A narrow melting point range indicates a high degree of purity.

-

Consistent Spectroscopic Data: The acquired spectroscopic data (NMR, IR, MS) should be consistent with the expected structure and free of significant impurity signals.

-

Elemental Analysis: The experimentally determined elemental composition (C, H, N) should be within ±0.4% of the calculated values for the molecular formula C₉H₉NO.

Biological Activities and Therapeutic Potential of the Isoindolinone Scaffold

The isoindolinone core is a key pharmacophore in a multitude of compounds with significant therapeutic potential. While specific biological data for this compound is not extensively reported, the activities of structurally related compounds provide a strong indication of its potential.

Anticancer Activity

Many isoindolinone derivatives have been investigated for their anticancer properties.[4][10] They have been shown to act through various mechanisms, including:

-

Kinase Inhibition: The isoindolinone scaffold is a common feature in kinase inhibitors, which are crucial in cancer therapy for targeting signaling pathways that control cell growth and proliferation.[5]

-

HDAC Inhibition: Some isoindolinone derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.[4]

-

PARP Inhibition: Novel isoindolinone inhibitors of poly (ADP-ribose) polymerase-1 (PARP1), a DNA repair enzyme, have been discovered, highlighting a promising strategy for cancer treatment.[11]

Antimicrobial and Antiviral Activities

Natural and synthetic isoindolinones have demonstrated notable activity against a range of pathogens.

-

Antibacterial and Antifungal: Certain isoindolinone-containing natural products have shown potent antibacterial and antifungal properties.[2][12]

-

Antiviral: Some isoindolinone derivatives have been reported to exhibit antiviral activity, for instance, against the influenza A virus.[2]

Neuropharmacological and Anti-inflammatory Effects

The isoindolinone scaffold is also present in compounds with effects on the central nervous system and inflammatory pathways.

-

Anxiolytic and Anticonvulsant: Synthetic isoindolinone derivatives have been developed as anxiolytic and anticonvulsant agents.[13]

-

Anti-inflammatory: The immunomodulatory drug Lenalidomide, which features an isoindolinone core, is a prime example of the anti-inflammatory potential of this class of compounds.[14]

Future Directions and Conclusion

The isoindolinone scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. The synthetic accessibility of simple derivatives like this compound provides a valuable platform for the generation of compound libraries for high-throughput screening. Future research will likely focus on:

-

Elucidation of Novel Natural Products: Continued exploration of untapped biological sources, particularly marine organisms and endophytic fungi, for new isoindolinone-containing natural products.

-

Development of Novel Synthetic Methodologies: The design of more efficient, stereoselective, and environmentally benign synthetic routes to functionalized isoindolinones.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by bioactive isoindolinones to guide the design of more potent and selective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Methyl-1-isoindolinone | C9H9NO | CID 11286552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. daneshyari.com [daneshyari.com]

- 14. mdpi.com [mdpi.com]

Potential Pharmacological Profile of 3-Methylisoindolin-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract